Bienvenue dans la boutique en ligne BenchChem!

N1-cyclohexyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Bioactivity IC50 Receptor Binding

This compound is a novel piperazine-oxalamide derivative with no known biological activity or SAR data, ensuring unbiased screening. Its confirmed absence from annotated catalogs makes it a unique, untested entity for library diversification. Ideal for researchers seeking to explore new chemical space without prior functional bias. Purchase for non-targeted screening applications.

Molecular Formula C21H31FN4O2
Molecular Weight 390.503
CAS No. 906150-98-9
Cat. No. B2932798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-cyclohexyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
CAS906150-98-9
Molecular FormulaC21H31FN4O2
Molecular Weight390.503
Structural Identifiers
SMILESCN1CCN(CC1)C(CNC(=O)C(=O)NC2CCCCC2)C3=CC=C(C=C3)F
InChIInChI=1S/C21H31FN4O2/c1-25-11-13-26(14-12-25)19(16-7-9-17(22)10-8-16)15-23-20(27)21(28)24-18-5-3-2-4-6-18/h7-10,18-19H,2-6,11-15H2,1H3,(H,23,27)(H,24,28)
InChIKeySRROVNBEAVOYQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-cyclohexyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide (CAS 906150-98-9): Evidence and Procurement Status


N1-cyclohexyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, also known as CAS 906150-98-9, is a synthetic compound identified as a piperazine and oxalamide derivative. A search of authoritative databases, including ChEMBL and the ZINC docking library, confirms this compound has no known biological activity, annotated catalog presence, or associated primary literature [1]. Therefore, no baseline pharmacological profile can be established, and any procurement decision based on function cannot be supported by publicly available, verifiable scientific evidence.

The Inability to Assess Substitution Risk for N1-cyclohexyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide


A generic substitution risk assessment for this compound cannot be performed. The concept hinges on demonstrated bioactivity where small structural changes lead to quantifiable differences. However, as no functional data, structure-activity relationship (SAR) studies, or binding affinity values exist for the target compound or any structurally similar analog within accessible, non-excluded databases, it is impossible to determine if a generic substitution would result in performance equivalent, failure, or an unexpected liability [1]. The absence of evidence prevents any claim of substitutability or differentiation.

Quantitative Differentiation Evidence for N1-cyclohexyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide: No Data Found


Inability to Generate Comparative Potency (IC50) Evidence

A search across authoritative bioactivity databases (ChEMBL, BindingDB) and the primary literature returned no quantitative activity data (e.g., IC50, Ki) for CAS 906150-98-9 or its direct structural analogs [1]. The ZINC database explicitly states there is 'no known activity for this compound' [1]. Therefore, a core evidence dimension of potency comparison cannot be populated.

Bioactivity IC50 Receptor Binding

Lack of Physicochemical or ADME Differentiation

While a predicted logP of 2.93 is available from a computational model, no experimentally verified data points for this or any comparator compound were located [1]. Without experimental replicate data and a defined comparator, a quantified difference in a critical procurement parameter such as solubility, stability, or permeability cannot be calculated. Claims of superior drug-likeness are untestable.

LogP Solubility ADME Physicochemical

Potential Application Scenarios for N1-cyclohexyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide Cannot Be Determined


Inability to Identify a Validated Research Application

A specific and validated research or industrial application scenario cannot be derived. The foundational evidence for such a scenario—demonstrated biological activity, target engagement, or a specific function in a model system—is entirely absent from the scientific record for this compound [1]. Any application claim would be speculative.

Procurement as a Screening Library Component

The only possible procurement scenario is as a member of a diverse compound library for non-targeted screening. In this context, the compound's novelty—confirmed by its absence from annotated catalogs and bioactivity databases [1]—might be its sole attribute. However, this offers no differentiation from any other novel synthetic compound lacking data.

Quote Request

Request a Quote for N1-cyclohexyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.